

Application Notes and Protocols for Enantioselective Aromatic Claisen Rearrangement Using Chiral Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl p-tolyl ether*

Cat. No.: *B1266916*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the direct functionalization of aromatic rings. The development of enantioselective variants of this reaction is of significant interest, particularly in the pharmaceutical industry, for the synthesis of chiral molecules with high optical purity. This document provides an overview of recent advances in the use of chiral catalysts to control the stereochemistry of the aromatic Claisen rearrangement, along with detailed experimental protocols for key catalytic systems.

The enantioselective aromatic Claisen rearrangement typically involves the use of a chiral Lewis acid or organocatalyst to coordinate to the substrate, an allyl aryl ether, thereby creating a chiral environment that directs the[1][1]-sigmatropic rearrangement to favor the formation of one enantiomer of the product over the other. This approach has been successfully applied to a variety of substrates, affording ortho- and para-substituted phenols and their derivatives in good yields and with high enantioselectivities.

Catalytic Systems Overview

Several classes of chiral catalysts have been successfully employed in enantioselective aromatic Claisen rearrangements. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol and depends on the specific substrate.

- Chiral Copper(II) Complexes: Copper(II) complexes with chiral ligands, such as those derived from amino acids, have proven to be effective catalysts for the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers. These catalysts can provide either the (S)- or (R)-product with high enantiomeric excess (ee) by carefully selecting the chiral ligand and the copper salt.[2][3]
- Chiral Cobalt(II) Complexes: Chiral N,N'-dioxide/cobalt(II) complexes are particularly effective for the asymmetric para-Claisen rearrangement of allyl α -naphthol ethers.[4] This system allows for the synthesis of valuable naphthalenones with a chiral center at a remote position.
- Chiral Aluminum(III) Lewis Acids: Chiral aluminum Lewis acids, often prepared *in situ* from a chiral ligand like BINOL and an aluminum source, have been utilized for the first enantioselective para-Claisen rearrangement.[5]
- Chiral N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been employed as organocatalysts in a variant of the Claisen rearrangement, particularly for the enantioselective rearrangement of kojic acid derivatives.[1][6]

Reaction Mechanism

The mechanism of the aromatic Claisen rearrangement can proceed through different pathways depending on the substrate and the catalyst employed. While the classical Claisen rearrangement is a concerted pericyclic reaction, catalytic enantioselective versions can involve stepwise pathways.

DFT calculations and experimental studies suggest that both concerted and stepwise mechanisms are possible.[2][4] For instance, in some copper-catalyzed systems, the reaction is believed to proceed through a tight-ion-pair intermediate.[2] In the case of certain cobalt-catalyzed para-Claisen rearrangements, aryl allyl ethers are proposed to react via a stepwise allyl π -complex migration, whereas alkyl allyl ethers follow a concerted ortho-Claisen rearrangement/Cope rearrangement sequence.[4]

Data Presentation

The following tables summarize quantitative data for selected enantioselective aromatic Claisen rearrangements using different chiral catalytic systems.

Table 1: Chiral Copper(II)-Catalyzed Enantioselective Aromatic Claisen Rearrangement of Allyl 2-Naphthyl Ethers[2][3]

Entry	Substrate	Catalyst (mol %)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Product Conformation
1	Methyl 3- (cinna- myloxy) -2- naphth- oate	Cu(OTf) ₂ (10)	L- α - homoalanine amide	CHCl ₃	0	24	95	92	(S)
2	Ethyl 3- (cinna- myloxy) -2- naphth- oate	Cu(OTf) ₂ (10)	L- α - homoalanine amide	CHCl ₃	0	24	92	88	(S)
3	Methyl 3- (cinna- myloxy) -2- naphth- oate	Cu(OSO ₂ C ₄ F ₉) ₂ (10)	L-tert- leucine amide	CHCl ₃	25	48	85	76	(R)

Table 2: Chiral Cobalt(II)-Catalyzed Enantioselective para-Claisen Rearrangement of Allyl α -Naphthol Ethers[4]

Entry	Substrate	Catalyst (mol%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	1-(Cinnamyoxy)-4-methylnaphthalene	Co(BF ₄) 2·6H ₂ O (10)	Chiral N,N'-dioxide	1,1,2,2-TCE	10	48	85	95
2	1-(Allyloxy)-4-phenylnaphthalene	Co(BF ₄) 2·6H ₂ O (10)	Chiral N,N'-dioxide	1,1,2,2-TCE	10	48	78	92
3	1-(Geranyloxy)-4-methylnaphthalene	Co(BF ₄) 2·6H ₂ O (10)	Chiral N,N'-dioxide	1,1,2,2-TCE	10	48	65	90

Table 3: Chiral Aluminum(III)-Catalyzed Enantioselective para-Claisen Rearrangement[5]

Entry	Substrate	Lewis Acid (equiv)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	er
1	Illicinole	Me ₃ Al (3)	(R)-BINOL derivative	CH ₂ Cl ₂	-40	1	35	87:13

Table 4: Chiral NHC-Catalyzed Enantioselective Claisen Rearrangement of Kojic Acid Derivatives[1][6]

Entry	Ynal	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	Phenylprop ynal	Chiral Triazolium Salt (10)	Toluene	24	85	>99
2	3-Thiophene propynal	Chiral Triazolium Salt (10)	Toluene	24	82	98
3	Cyclohexyl propynal	Chiral Triazolium Salt (10)	Toluene	24	75	97

Experimental Protocols

Protocol 1: General Procedure for Chiral Copper(II)-Catalyzed Enantioselective Aromatic Claisen Rearrangement of Allyl 2-Naphthyl Ethers[2][3]

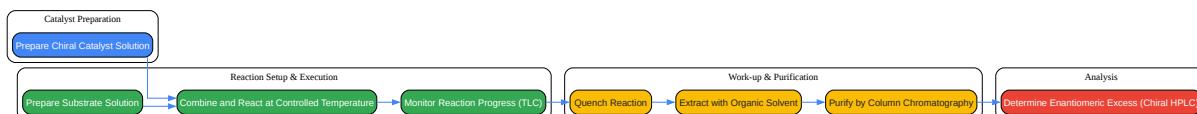
- Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral amino acid-derived ligand (0.011 mmol) and Cu(OTf)₂ (0.01 mmol).
- Add anhydrous chloroform (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst solution.

- Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the allyl 2-naphthyl ether substrate (0.1 mmol) in anhydrous chloroform (1.0 mL).
- Cool the substrate solution to the desired temperature (e.g., 0 °C).
- Add the pre-formed catalyst solution to the substrate solution via syringe.
- Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the mixture with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
- Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for Chiral Cobalt(II)-Catalyzed Enantioselective para-Claisen Rearrangement of Allyl α -Naphthol Ethers[4]

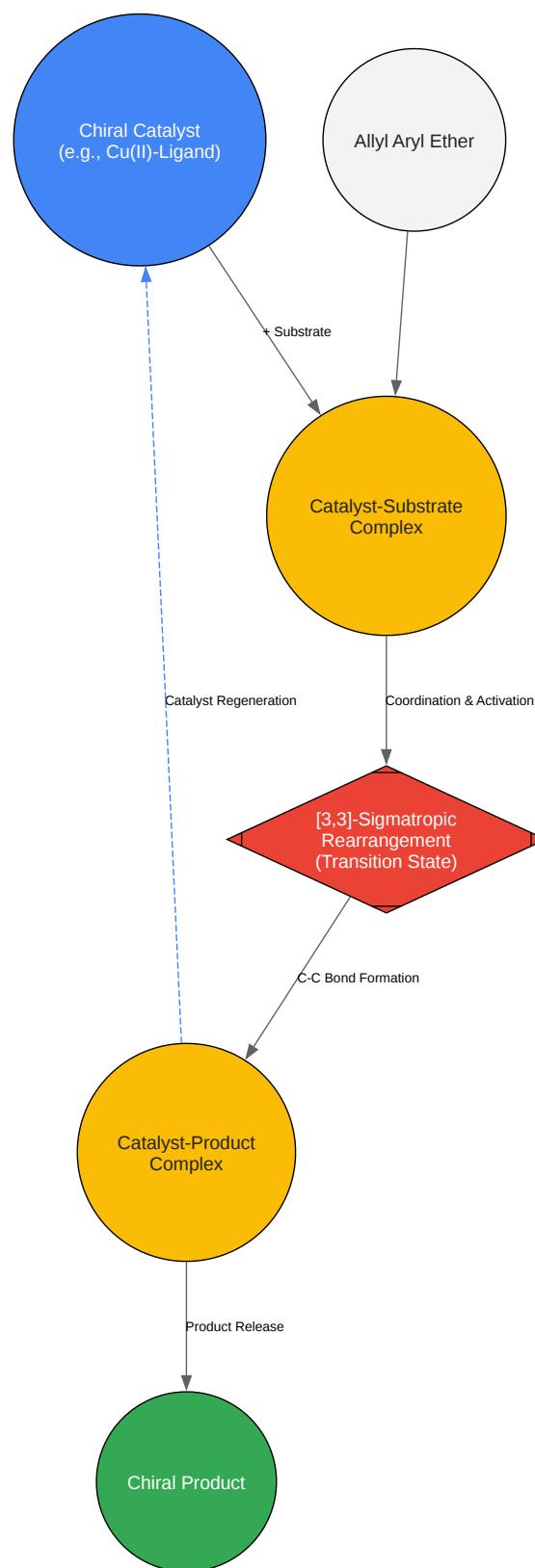
- Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol) and Co(BF₄)₂·6H₂O (0.01 mmol) to a vial.
- Add anhydrous 1,1,2,2-tetrachloroethane (TCE) (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Reaction Setup: In a separate vial, dissolve the allyl α -naphthol ether substrate (0.1 mmol) in anhydrous 1,1,2,2-TCE (1.0 mL).
- Add the catalyst solution to the substrate solution.

- Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 10 °C) for the indicated time (e.g., 48 hours).
- Work-up: After the reaction is complete, directly load the reaction mixture onto a silica gel column.
- Purification: Purify the product by flash column chromatography.
- Analysis: Determine the enantiomeric excess by chiral HPLC.


Protocol 3: General Procedure for Chiral Aluminum(III)-Catalyzed Enantioselective para-Claisen Rearrangement^[5]

- Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral BINOL-derived ligand (0.3 mmol) and anhydrous dichloromethane (5 mL).
- Cool the solution to 0 °C and add a solution of trimethylaluminum (2.0 M in hexanes, 0.15 mL, 0.3 mmol) dropwise.
- Stir the mixture at room temperature for 30 minutes to form the chiral aluminum Lewis acid.
- Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the substrate (0.1 mmol) in anhydrous dichloromethane (2 mL).
- Cool the substrate solution to -40 °C.
- Add the freshly prepared catalyst solution to the substrate solution via cannula.
- Reaction Monitoring and Work-up: Stir the reaction at -40 °C for 1 hour. Quench the reaction with saturated aqueous Rochelle's salt solution.
- Allow the mixture to warm to room temperature and extract with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purification and Analysis: Purify the residue by flash chromatography on silica gel. Determine the enantiomeric ratio by chiral HPLC.

Protocol 4: General Procedure for Chiral NHC-Catalyzed Enantioselective Claisen Rearrangement of Kojic Acid Derivatives[1][6]


- Reaction Setup: To a vial, add the chiral triazolium salt catalyst (0.02 mmol), kojic acid derivative (0.2 mmol), and anhydrous toluene (2.0 mL).
- Add the ynal (0.24 mmol) to the mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.
- Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for an enantioselective aromatic Claisen rearrangement.

[Click to download full resolution via product page](#)

Caption: A simplified catalytic cycle for the enantioselective aromatic Claisen rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An enantioselective Claisen rearrangement catalyzed by N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π -Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π -Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral cobalt(ii) complex-promoted asymmetric para-Claisen rearrangement of allyl α -naphthol ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. An Enantioselective Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Enantioselective Aromatic Claisen Rearrangement Using Chiral Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266916#enantioselective-aromatic-claisen-rearrangement-using-chiral-catalysts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com